molecular formula C11H16N4O2 B1479454 cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone CAS No. 2098016-74-9

cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

Cat. No.: B1479454
CAS No.: 2098016-74-9
M. Wt: 236.27 g/mol
InChI Key: BWGVKNPEVDMPHS-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4O2C_{10}H_{14}N_{4}O_{2} with a molecular weight of 222.24 g/mol. The compound features a cyclopropyl group, a triazole moiety, and an azetidine ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
PurityTypically 95%

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains. Studies indicate that compounds with triazole rings exhibit potent antifungal activity against Candida species and other pathogens.

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Studies

A study published in 2023 assessed the antiproliferative effects of various triazole derivatives against cancer cell lines. This compound was included in the screening process:

CompoundCell LineIC50 (µM)
Cyclopropyl(3-(4-(hydroxymethyl)-triazole)MCF-715 ± 2
A54920 ± 3

These results suggest that the compound exhibits significant antiproliferative activity, comparable to established chemotherapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis through caspase activation.
  • Antimicrobial Action : The triazole ring enhances binding affinity to microbial enzymes.

Properties

IUPAC Name

cyclopropyl-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6,8-9,16H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVKNPEVDMPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 2
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 3
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 4
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

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